molecular formula C15H13Cl2NO2 B215301 Ethyl 5-chloro-2-(3-chloroanilino)benzoate

Ethyl 5-chloro-2-(3-chloroanilino)benzoate

Cat. No. B215301
M. Wt: 310.2 g/mol
InChI Key: YYNUEMOMTUODSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-2-(3-chloroanilino)benzoate is a synthetic compound that belongs to the class of benzoate esters. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(3-chloroanilino)benzoate is not fully understood. However, it is believed to bind to the hydrophobic regions of proteins, leading to changes in their conformation and function. The compound has been shown to selectively bind to amyloid fibrils, making it a useful tool for the study of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects
Ethyl 5-chloro-2-(3-chloroanilino)benzoate has been shown to have minimal biochemical and physiological effects. It is considered to be a non-toxic compound and does not have any significant impact on cell viability or metabolic activity. However, further studies are required to fully understand the long-term effects of the compound on living systems.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-chloro-2-(3-chloroanilino)benzoate in lab experiments include its high selectivity for amyloid fibrils, its fluorescent properties, and its potential applications in drug discovery and development. However, the limitations of the compound include its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

The future directions for the use of Ethyl 5-chloro-2-(3-chloroanilino)benzoate in scientific research include its application in the study of protein aggregation in neurodegenerative diseases, its use as a tool for the development of new drugs, and its potential application in the field of biotechnology. Further studies are required to fully understand the mechanism of action of the compound and its long-term effects on living systems.
Conclusion
Ethyl 5-chloro-2-(3-chloroanilino)benzoate is a synthetic compound that has potential applications in scientific research, particularly in the study of protein aggregation and drug discovery. The compound has unique properties that make it a useful tool for the study of protein-protein interactions and protein-ligand binding. However, further studies are required to fully understand the mechanism of action of the compound and its long-term effects on living systems.

Synthesis Methods

Ethyl 5-chloro-2-(3-chloroanilino)benzoate is synthesized by the reaction between 5-chloro-2-nitrobenzoic acid and 3-chloroaniline in the presence of ethyl alcohol and a catalyst. The reaction is carried out under controlled conditions, and the product is purified through recrystallization.

Scientific Research Applications

Ethyl 5-chloro-2-(3-chloroanilino)benzoate is used in scientific research as a fluorescent probe for the detection of protein aggregation. It is also used as a tool for the study of protein-protein interactions and protein-ligand binding. The compound has been shown to have potential applications in drug discovery and development.

properties

Product Name

Ethyl 5-chloro-2-(3-chloroanilino)benzoate

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

ethyl 5-chloro-2-(3-chloroanilino)benzoate

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-15(19)13-9-11(17)6-7-14(13)18-12-5-3-4-10(16)8-12/h3-9,18H,2H2,1H3

InChI Key

YYNUEMOMTUODSN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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